molecular formula C20H28N4O5S B7691117 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide

1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B7691117
M. Wt: 436.5 g/mol
InChI Key: JWYCDTBMMHJAFY-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide, also known as JNJ-42165279, is a small molecule inhibitor that has shown potential in several scientific research applications. This compound was first synthesized by Johnson & Johnson Pharmaceutical Research and Development, LLC, and has since been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide is a small molecule inhibitor that targets the protein kinase C theta (PKCθ) enzyme. PKCθ is involved in several cellular processes, including T-cell activation and inflammation. This compound inhibits the activity of PKCθ, which reduces the production of pro-inflammatory cytokines and inhibits the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer research, this compound has been shown to reduce the growth of cancer cells by inducing apoptosis, or programmed cell death. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. In pain research, this compound has been shown to reduce pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easier to study in vitro and in vivo. Another advantage is that it has shown potential in several scientific research applications, which makes it a versatile compound for researchers. One limitation is that it has not yet been studied extensively in clinical trials, which limits its potential for clinical applications.

Future Directions

There are several future directions for research on 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide. One direction is to study its potential in clinical trials for treating cancer, inflammation, and pain. Another direction is to study its mechanism of action in more detail, including its interactions with other enzymes and proteins. Additionally, researchers could study the potential side effects and toxicity of this compound in animal models and in vitro. Finally, researchers could explore the potential of this compound in combination with other drugs or therapies for treating diseases.

Synthesis Methods

The synthesis of 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide involves several steps, including the reaction of 2-methoxyphenylpiperidine with 3,4-dimethoxybenzenesulfonyl chloride to form 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine. This intermediate is then reacted with 4-cyanobenzyl bromide to form this compound. The purity of the final product is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has been studied for its potential in treating several diseases, including cancer, inflammation, and pain. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation research has also shown that this compound can reduce the production of pro-inflammatory cytokines, which are involved in several inflammatory diseases. In pain research, this compound has been shown to reduce pain sensitivity in animal models.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-N-(3-imidazol-1-ylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O5S/c1-28-18-5-4-17(14-19(18)29-2)30(26,27)24-11-6-16(7-12-24)20(25)22-8-3-10-23-13-9-21-15-23/h4-5,9,13-16H,3,6-8,10-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYCDTBMMHJAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCCN3C=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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